
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid typically involves the fluorination of decanoic acid derivatives. One common method is the direct fluorination of decanoic acid using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of fluorinating agents like cobalt trifluoride. These methods allow for the production of larger quantities of the compound with higher efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecanoic acid.
Reduction: Regeneration of the original hydroxyl compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials.
Biology: Studied for its potential use in drug delivery systems due to its unique properties.
Medicine: Investigated for its potential as a diagnostic agent in medical imaging.
Industry: Utilized in the production of high-performance coatings and surfactants.
Mecanismo De Acción
The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid involves its interaction with biological membranes and proteins. The fluorine atoms enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. This can influence various cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorodecanoic acid: Similar structure but lacks the hydroxyl group.
Perfluorooctanoic acid: Shorter chain length with similar fluorination.
Perfluorononanoic acid: Another shorter chain fluorinated acid.
Uniqueness
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanoic acid is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for functionalization compared to fully fluorinated acids. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
90278-35-6 |
|---|---|
Fórmula molecular |
C10H7F13O3 |
Peso molecular |
422.14 g/mol |
Nombre IUPAC |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-hydroxydecanoic acid |
InChI |
InChI=1S/C10H7F13O3/c11-5(12,2-1-3(24)4(25)26)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h3,24H,1-2H2,(H,25,26) |
Clave InChI |
XQQUOVTUGCKQKI-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


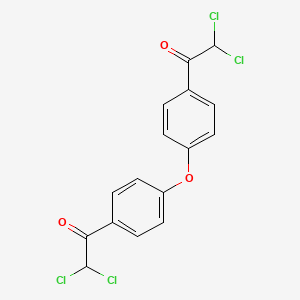
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
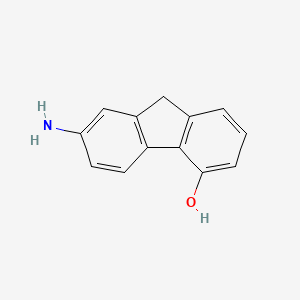

![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
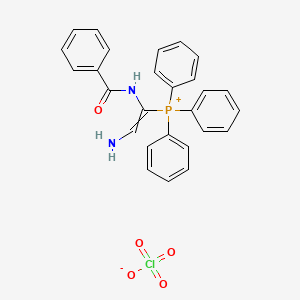
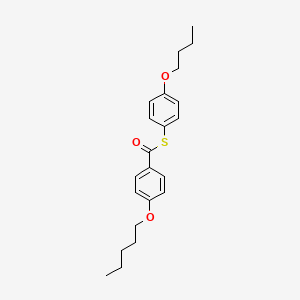
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
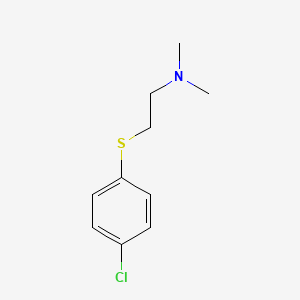

![1-Methyl-2-[3-(4-methylphenyl)propyl]benzene](/img/structure/B14358907.png)
![2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one](/img/structure/B14358909.png)
